Zygophyloside P

Description

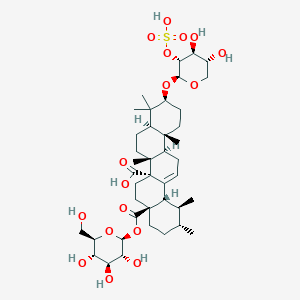

Structure

2D Structure

Properties

Molecular Formula |

C41H64O17S |

|---|---|

Molecular Weight |

861 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |

InChI |

InChI=1S/C41H64O17S/c1-19-9-14-40(36(50)57-33-31(47)30(46)29(45)23(17-42)55-33)15-16-41(35(48)49)21(27(40)20(19)2)7-8-25-38(5)12-11-26(37(3,4)24(38)10-13-39(25,41)6)56-34-32(58-59(51,52)53)28(44)22(43)18-54-34/h7,19-20,22-34,42-47H,8-18H2,1-6H3,(H,48,49)(H,51,52,53)/t19-,20+,22-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,38+,39-,40+,41-/m1/s1 |

InChI Key |

XWXIOLSFMICCLT-SYJOHFDQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Synonyms |

zygophyloside P |

Origin of Product |

United States |

Botanical Sourcing and Occurrence of Zygophyloside P

Identification of Zygophyllum fabago as the Primary Botanical Source

Zygophyloside P is a naturally occurring triterpenoid (B12794562) saponin (B1150181) that has been identified and isolated from Zygophyllum fabago L. nih.govresearchgate.net. This plant belongs to the genus Zygophyllum and the family Zygophyllaceae wikipedia.orgwikipedia.org. Phytochemical investigations have confirmed the presence of this compound, along with a related compound, Zygophyloside O, within this species nih.gov. Zygophyllum fabago, commonly known as the Syrian bean-caper, is recognized as a rich source of various saponins (B1172615) wikipedia.orgflorajournal.comekb.eg. The genus Zygophyllum itself is known for a wide array of bioactive compounds, including saponins, triterpenes, flavonoids, and alkaloids florajournal.comekb.eg.

Geographic Distribution and Ecological Niche of the Source Plant

Zygophyllum fabago is native to a wide geographical area, spanning from Southeastern Europe and the eastern Mediterranean across Western and Central Asia to western and northern China and Egypt theferns.infokew.org. Its native distribution includes countries such as Romania, Russia, and Ukraine wikipedia.org. The plant has also been introduced to other regions, including the western United States, where it is often considered a noxious weed wikipedia.orgcal-ipc.orgidseed.org.

The plant thrives in temperate biomes and demonstrates a preference for arid environments kew.orgfviss.ca. It typically colonizes dry, gravelly, and saline soils wikipedia.orgidseed.org. The ecological niche of Zygophyllum fabago includes disturbed areas such as roadsides, wastelands, rangelands, and grasslands wikipedia.orgidseed.orgfviss.ca. The plant is noted for its drought tolerance and its ability to grow in coarse mineral soils, including those contaminated with heavy metals fviss.cafloranorthamerica.org.

Plant Parts Utilized for this compound Isolation (e.g., Aerial Parts, Barks)

Detailed research has shown that this compound is specifically isolated from the barks of Zygophyllum fabago nih.govresearchgate.net. While the bark is the confirmed source of this compound, other parts of the plant are utilized for the extraction of different, yet related, compounds. For instance, various other saponins, flavonoids, and essential oils have been isolated from the aerial parts, including the leaves and stems, as well as the roots of the plant florajournal.comnih.govflorajournal.comgazi.edu.trresearchgate.netacgpubs.orgscielo.br. The entire plant is known to contain the alkaloid harmine (B1663883) wikipedia.org.

Isolation and Purification Methodologies for Zygophyloside P

Initial Extraction Procedures

The journey to obtaining pure Zygophyloside P begins with the initial extraction from the plant material. The choice of solvent is critical as it dictates the efficiency and selectivity of the extraction process.

Commonly, a sequential extraction process is employed using solvents of increasing polarity. researchgate.net This method allows for the separation of compounds based on their solubility. For instance, non-polar solvents like n-hexane are first used to remove lipids and other non-polar constituents. This is followed by extraction with a solvent of intermediate polarity, such as dichloromethane .

Finally, polar solvents are used to extract the more polar compounds, which typically include saponins (B1172615) and flavonoid glycosides like this compound. Methanol (B129727) and ethanol (B145695) are frequently utilized for this purpose due to their ability to effectively dissolve these types of compounds. researchgate.netgazi.edu.tr The selection of the solvent is a key parameter influencing the yield and purity of the initial crude extract. researchgate.net

| Solvent | Polarity | Typical Compounds Extracted |

| n-Hexane | Non-polar | Lipids, Waxes, Sterols |

| Dichloromethane | Intermediate | Terpenoids, some alkaloids |

| Methanol | Polar | Saponins, Flavonoid Glycosides |

| Ethanol | Polar | Saponins, Flavonoid Glycosides |

Chromatographic Separation Techniques

Following the initial extraction, the resulting crude extract is a complex mixture of various phytochemicals. To isolate this compound, a series of chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC) Applications

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the fine purification of individual compounds from a complex mixture. acs.org In the context of isolating this compound, reversed-phase HPLC is often the method of choice. nih.gov

This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By carefully controlling the gradient of the mobile phase, which often consists of a mixture of water and an organic solvent like methanol or acetonitrile, a high degree of separation can be achieved. thieme-connect.com Fractions are collected as they elute from the column, and those containing the compound of interest are pooled for further analysis.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a valuable technique for the preliminary cleanup and fractionation of the crude extract before HPLC. nih.gov C-18 Sep-pak cartridges are frequently used for this purpose. nih.govresearchgate.net

The crude extract is loaded onto the C-18 cartridge, and a stepwise gradient of solvents with increasing polarity (e.g., water-methanol mixtures) is used to elute different fractions. nih.gov This process effectively separates the compounds based on their polarity, enriching the fractions containing this compound and removing many impurities. This pre-purification step significantly improves the efficiency and resolution of the subsequent preparative HPLC.

| SPE Fraction | Elution Solvent (Methanol:Water) | Expected Compound Profile |

| 1 | 10:90 | Highly polar compounds |

| 2 | 20:80 | Polar compounds |

| 3 | 40:60 | Moderately polar compounds (often containing target glycosides) |

| 4 | 60:40 | Moderately polar compounds (often containing target glycosides) |

| 5 | 80:20 | Less polar compounds |

| 6 | 100:0 | Non-polar compounds |

Column Chromatography Approaches

Traditional column chromatography remains a fundamental technique in the isolation of natural products. gazi.edu.tr For the purification of this compound, various stationary phases can be utilized.

Silica gel is a common choice for normal-phase chromatography, where a non-polar mobile phase is used. gazi.edu.tr Alternatively, reversed-phase materials like RP-18 can be employed for reversed-phase column chromatography. researchgate.net Another frequently used stationary phase is Sephadex LH-20, which separates compounds based on a combination of size exclusion and adsorption chromatography. gazi.edu.tr The choice of the stationary and mobile phases is tailored to the specific properties of this compound and the other compounds present in the extract.

Structural Elucidation and Chemical Characterization of Zygophyloside P

Classification as a Triterpenoid (B12794562) Saponin (B1150181), specifically a Sulfated Glycoside Derivative of Ursolic Acid

Zygophyloside P is classified as a triterpenoid saponin researchgate.net. Saponins (B1172615) are a class of chemical compounds that are glycosides of steroids or triterpenes. The structure of this compound is built upon a pentacyclic triterpenoid skeleton of the ursane (B1242777) type, establishing it as a derivative of ursolic acid researchgate.netresearchgate.net.

The complete structure of this compound was elucidated as 3β-[(2-O-sulfo-β-D-xylopyranosyl)oxy]urs-12-ene-27,28-dioic acid 28-β-D-glucopyranoside researchgate.net. This designation reveals several key features:

Aglycone: The core triterpenoid structure is an ursane skeleton, specifically a derivative of ursolic acid featuring carboxylic acid groups at both the C-27 and C-28 positions.

Glycosidic Moieties: The molecule contains two sugar units. A β-D-xylopyranosyl (xylose) unit is attached at the C-3 position of the aglycone, and a β-D-glucopyranoside (glucose) unit is ester-linked to the carboxylic acid at the C-28 position.

Sulfate (B86663) Group: A sulfate group (sulfo-) is attached to the C-2 oxygen of the xylose sugar, making this compound a sulfated saponin. This feature is a notable characteristic of this and related compounds isolated from Zygophyllum species researchgate.net.

**4.2. Application of Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of this compound was established through the comprehensive application of several advanced spectroscopic techniques. These methods provided unambiguous evidence for the molecular framework, the nature and location of the sugar units, and the position of the sulfate group.

NMR spectroscopy was instrumental in determining the detailed connectivity and stereochemistry of this compound.

¹H-NMR (Proton NMR) provided initial evidence for the triterpenoid nature of the molecule. The spectrum revealed characteristic signals for multiple tertiary and secondary methyl groups typical of an ursane-type skeleton researchgate.net. Key observable signals include an olefinic proton associated with the double bond at C-12 and an oxygenated methine proton at the C-3 position, which is shifted downfield due to the attachment of the sugar moiety researchgate.net. Furthermore, the presence of anomeric proton signals confirmed the glycosidic nature of the compound and their coupling constants helped establish the β-linkage of the sugar units researchgate.net.

¹³C-NMR (Carbon NMR) complemented the proton data by identifying the total number of carbon atoms in the molecule and distinguishing them by their chemical environment. The spectrum showed 41 distinct carbon resonances, which could be attributed to the 30 carbons of the aglycone and the carbons of the two sugar units (xylose and glucose) researchgate.net. The chemical shifts for the olefinic carbons (C-12 and C-13) and the two carboxyl carbons (C-27 and C-28) were clearly identified, confirming the urs-12-ene-27,28-dioic acid core researchgate.net. Downfield shifts of specific carbons, such as C-3 of the aglycone and C-2 of the xylose unit, provided strong evidence for the points of glycosylation and sulfation, respectively researchgate.net.

2D-NMR experiments were crucial for assembling the final structure by establishing correlations between protons and carbons.

COSY (Correlation Spectroscopy) was used to identify proton-proton coupling networks, helping to trace the connectivity within the individual sugar rings and the triterpenoid rings.

HMBC (Heteronuclear Multiple Bond Correlation) was vital for connecting the different structural fragments. It revealed long-range correlations between the anomeric proton of the xylose unit and C-3 of the aglycone, and between the anomeric proton of the glucose unit and the C-28 carboxyl carbon, thus confirming the linkage points of the sugars researchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the stereochemistry of the molecule by identifying protons that are close in space.

Illustrative NMR Data for this compound Structural Features

| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Structural Significance |

|---|---|---|---|

| H-3 | ~4.39 (dd) | ~88.0 | Oxygenated methine; attachment site for xylose. |

| H-12 | ~5.23 (br d) | ~129.0 | Olefinic proton of the ursane skeleton. |

| C-13 | - | ~134.4 | Olefinic quaternary carbon of the ursane skeleton researchgate.net. |

| C-27 | - | ~178.0 | Carboxyl carbon. |

| C-28 | - | ~176.0 | Carboxyl carbon; ester linkage site for glucose. |

| Xylose H-1' | ~5.40 (d) | ~106.0 | Anomeric proton of the xylose unit linked to C-3. |

| Glucose H-1'' | ~6.25 (d) | ~95.0 | Anomeric proton of the glucose unit linked to C-28. |

Mass spectrometry provided critical information regarding the molecular weight and elemental composition of this compound. Techniques such as High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI) or fast atom bombardment (FAB), were employed.

The negative-ion mode HRMS spectrum of a closely related compound showed a prominent pseudomolecular ion peak [M-H]⁻, which allowed for the determination of the exact molecular weight and, subsequently, the molecular formula researchgate.net. The fragmentation pattern observed in the MS/MS spectra was also highly informative. It revealed the sequential loss of the glycosidic units and the sulfate group, further confirming the nature of the substituents and their presence in the molecule. For example, characteristic fragmentation would involve the loss of a glucose unit (162 Da), a sulfated xylose unit, and CO₂ from the carboxyl groups, providing clear evidence for the proposed structure researchgate.net.

UV-Visible spectroscopy is used to detect the presence of chromophores (light-absorbing groups) within a molecule. For triterpenoid saponins like this compound, which lack extended conjugated π-systems, the UV spectrum is not highly characteristic. However, it is useful for confirming the absence of aromatic rings or conjugated double bonds. The urs-12-ene structure results in a weak absorption at a low wavelength, typically around 200-210 nm. Analysis of related extracts from Zygophyllum fabago has utilized UV detection, showing maximal absorption wavelengths (λmax) for other co-isolated compounds nih.gov. For this compound, this technique serves primarily to verify the purity of the isolate and confirm the absence of other types of phytochemicals with strong UV absorbance.

Biosynthesis of Zygophyloside P

Integration of Pathway Information Related to Zygophyloside P Synthesis

The biosynthesis of this compound, a sulfated triterpenoid (B12794562) saponin (B1150181), begins with the universal isoprenoid pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), are generated through the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.com These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene.

Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branch-point intermediate. mdpi.comuoa.gr In plants, the cyclization of 2,3-oxidosqualene is a key diversifying step, leading to the formation of either sterols (via cycloartenol) for primary metabolism or a vast array of triterpenoid skeletons for specialized (secondary) metabolism. uoa.grfrontiersin.org

For this compound, which possesses an ursane-type skeleton, the enzyme α-amyrin synthase is proposed to catalyze the cyclization of 2,3-oxidosqualene into α-amyrin. The core structure of this compound is an urs-12-ene-27,28-dioic acid. nih.gov This indicates that after the initial formation of the α-amyrin skeleton, a series of extensive oxidative modifications occur. These tailoring reactions are primarily mediated by cytochrome P450 monooxygenases (P450s), which are responsible for introducing hydroxyl groups and further oxidizing them to aldehydes or carboxylic acids at specific positions on the triterpenoid backbone. frontiersin.orgnih.gov In the case of this compound, positions C-27 and C-28 of the ursane (B1242777) skeleton are oxidized to form a dioic acid.

Following the oxidation of the aglycone, glycosylation and sulfation events occur. These final modification steps are crucial for the compound's structure and potential biological activity. nih.gov

Glycosylation : This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.org For this compound, a xylopyranosyl (xylose) moiety is attached to the hydroxyl group at the C-3 position of the ursane backbone. Concurrently, a glucopyranoside (glucose) unit is attached to the carboxylic acid group at the C-28 position, forming an ester linkage. nih.gov

Sulfation : A distinguishing feature of this compound is the presence of a sulfate (B86663) group. This modification is carried out by sulfotransferases (SOTs), which transfer a sulfonyl group (SO₃) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the sugar moiety. In this compound, the xylose unit attached at C-3 is sulfated at its C-2 position. nih.gov

The proposed sequence of these final steps is likely oxidation, followed by glycosylation and sulfation, although the precise order can vary in different biosynthetic pathways.

Proposed Biosynthetic Pathways of Triterpenoid Saponins (B1172615) within Zygophyllum Species

The genus Zygophyllum is a rich source of structurally diverse triterpenoid saponins, suggesting a sophisticated and versatile biosynthetic machinery. nih.gov The biosynthesis of these compounds generally follows the pathway established for triterpenoids in other plants, starting from 2,3-oxidosqualene, but with genus-specific modifications that lead to a wide array of final products. uoa.grnih.gov

The primary point of diversification is the cyclization of 2,3-oxidosqualene. uoa.gr Within Zygophyllum, enzymes known as oxidosqualene cyclases (OSCs) catalyze the formation of various triterpenoid skeletons. While this compound is built on an ursane skeleton, other saponins from this genus feature different backbones, such as oleanane (B1240867) and quinovic acid types. nih.govresearchgate.net For example, Zygophyloside E, isolated from Zygophyllum propinquum, is based on a quinovic acid aglycone. researchgate.net

Following the creation of the core skeleton, a series of post-cyclization modifications, primarily oxidation and glycosylation, generates the observed chemical diversity. frontiersin.org

Oxidation : Cytochrome P450 monooxygenases are key enzymes in this stage, introducing hydroxyl groups at various positions on the triterpenoid scaffold. frontiersin.org The complexity of oxidation patterns contributes significantly to the variety of sapogenins (the non-sugar part of a saponin) found in Zygophyllum species.

Glycosylation : UGTs attach various sugar moieties to the sapogenin. frontiersin.org Zygophyllum saponins exhibit a range of sugar chains, including monosaccharides like glucose and xylose, and more complex oligosaccharide chains. nih.govacs.org The attachment can occur at different positions, leading to monodesmosidic (one sugar chain) or bisdesmosidic (two sugar chains) saponins. This compound, with sugar attachments at both C-3 and C-28, is an example of a bisdesmosidic saponin. nih.govacs.org

Sulfation : A notable characteristic of several saponins from the Zygophyllaceae family is sulfation. researchgate.net Compounds like Zygophyloside O and P from Zygophyllum fabago are sulfated, a modification less common in plant saponins but prevalent in this genus. nih.govresearchgate.net This suggests that sulfotransferases are a significant component of the biosynthetic toolkit in Zygophyllum.

The combination of different skeletons and the varied regioselectivity of oxidative and glycosylating enzymes, along with specialized modifications like sulfation, results in the rich diversity of triterpenoid saponins observed in the Zygophyllum genus.

Structure Activity Relationship Sar Studies of Zygophyloside P and Analogues

Correlation Between Molecular Structure and Biological Effects

Zygophyloside P is a triterpenoid (B12794562) saponin (B1150181) isolated from the bark of Zygophyllum fabago. acs.org Its chemical structure has been identified as 3β-[(2-O-sulfo-β-D-xylopyranosyl)oxy]urs-12-ene-27,28-dioic acid 28-β-D-glucopyranoside. acs.orgindexcopernicus.com The biological activity of this compound and its analogues is intrinsically linked to its distinct molecular architecture, which consists of a triterpenoid aglycone (sapogenin) and sugar moieties attached to it.

The fundamental framework of this compound is an ursane-type triterpenoid. This class of compounds is known for a wide spectrum of biological activities, including cytotoxic, antitumor, and anti-inflammatory effects. tandfonline.com The activity of these saponins (B1172615) is significantly influenced by the nature and position of functional groups on the aglycone and the composition of the sugar chains. tandfonline.com

Key structural features of this compound that are critical for its biological effects include:

The Aglycone Skeleton : The ursane (B1242777) skeleton itself is a determinant of activity. For instance, studies comparing ursane-type and oleanane-type saponins from Zygophyllum have shown that the aglycone structure plays a crucial role in their antispasmodic properties. tandfonline.com

The Sulfonyl Group : A noteworthy feature of this compound is the presence of a sulfate (B86663) group on the xylopyranosyl moiety at C-3. Research on analogous quinovic acid glycosides has demonstrated that the presence of a sulfonyl group can significantly enhance cytotoxic activity. colab.ws This suggests that the sulfation pattern is a key modulator of biological potency.

Glycosidic Linkages : this compound is a bisdesmosidic saponin, meaning it has two sugar chains attached to the aglycone (at C-3 and C-28). The nature, number, and linkage of these sugar units are pivotal. Studies on other ursane-type triterpenoids have indicated that the presence of glycosidic linkages can sometimes have a negative effect on cytotoxicity, unlike in oleanane-type glycosides. colab.ws However, the specific sugar composition and linkage in this compound, a sulfated xylose at C-3 and a glucose at C-28, define its unique interaction with biological targets. For example, the number of sugar units, ranging from four to seven in some active saponins, has been identified as an important factor for activity. acs.org

Comparative Analysis with Other Triterpenoid Saponins from Zygophyllum Species

The genus Zygophyllum is a rich source of structurally diverse triterpenoid saponins, providing an excellent platform for comparative SAR studies. ekb.egresearchgate.net By comparing the structure of this compound with other saponins from this genus, clear patterns between structure and function emerge.

For instance, Zygofaboside A, also isolated from Z. fabago, is a disulfated saponin with an ursolic acid derivative as its aglycone. gazi.edu.tr It has demonstrated significant urease inhibitory activity. researchgate.netnih.gov This contrasts with the activities of other saponins like Zygophylloside I from Z. gaetulum, which, along with its analogues, has shown antispasmodic effects. tandfonline.com The differences in their aglycone skeletons (ursane vs. oleane derivatives) and the nature and position of their sugar and sulfate moieties are responsible for these varied biological effects. tandfonline.com

A study on triterpenoids including quinovic acid glycosides (structurally related to the aglycone of many Zygophyllum saponins) found that while glycosidic linkages tended to decrease cytotoxicity, the addition of a sulfonyl group enhanced it. colab.ws This is exemplified by comparing Zygophyloside D (a sulfated quinovic acid glycoside) with its non-sulfated analogue, where the former showed greater potency. colab.ws

The following table provides a comparative overview of this compound and other representative triterpenoid saponins from the Zygophyllum genus, highlighting the structural variations and their correlation with biological activity.

| Compound Name | Aglycone Type | Key Structural Features | Reported Biological Activity | Source Species |

| This compound | Ursane-type (3β-hydroxyurs-12-ene-27,28-dioic acid) | Monosulfated xylose at C-3; Glucose at C-28. acs.orgindexcopernicus.com | Not explicitly detailed in searches, but related compounds have antitumor and cytotoxic effects. indexcopernicus.comcolab.ws | Z. fabago acs.orgekb.eg |

| Zygofaboside A | Ursane-type (Ursolic acid derivative) | Disulfated; Glycoside at C-28. gazi.edu.trresearchgate.net | Strong urease inhibition. nih.govekb.eg | Z. fabago gazi.edu.tr |

| Zygofaboside B | Ursane-type (Ursolic acid derivative) | Disulfated; Diglycoside at C-28. gazi.edu.tr | Urease inhibition. researchgate.net | Z. fabago gazi.edu.tr |

| Zygophylloside I | Ursane-type (3β-hydroxy-urs-28-oic acid derivative) | Trisaccharide at C-3; Sulfated glucose at C-28. tandfonline.com | Antispasmodic. tandfonline.com | Z. gaetulum indexcopernicus.comtandfonline.com |

| Zygophylloside M | Oleanane-type (27-nor-3β-hydroxy-olean-12-en-28-oic acid) | Monosaccharide at C-3; Glucose at C-28. tandfonline.com | Antispasmodic. tandfonline.com | Z. gaetulum tandfonline.com |

| Zygophylloside D | Ursane-type (Quinovic acid) | Sulfated quinovopyranoside at C-3. colab.ws | Cytotoxic. colab.ws | Mitragyna stipulosa (also found in Zygophyllum). |

| Zygo-albuside D | Triterpenoid Saponin | New saponin structure. acs.org | Potent cytotoxicity against A549 and PC-3 cancer cells; Apoptosis induction. acs.org | Z. album acs.org |

| Zygophylloside S | Ursane-type (Quinovic acid) | Diglycoside at C-3 (arabinopyranosyl-(1→2)-glucopyranosyl). researchgate.net | Antimicrobial, antimalarial, and antileishmanial activities under investigation. researchgate.net | Z. coccineum researchgate.net |

This comparative analysis underscores that even subtle changes in the saponin structure—such as the type of aglycone, the number and type of sugar units, the points of attachment, and the presence or absence of a sulfate group—can lead to significant differences in biological activity. The sulfated nature of this compound, combined with its specific bisdesmosidic glycosylation pattern on an ursane dioic acid core, positions it as a unique molecule whose biological profile is determined by the precise interplay of these structural elements.

Synthetic and Semisynthetic Approaches to Zygophyloside P and Its Derivatives

Methodologies for Chemical Synthesis

There are no published methodologies for the total chemical synthesis of Zygophyloside P. The scientific literature to date has focused on its extraction from natural sources rather than its creation in a laboratory setting.

Strategies for Structural Modification and Derivatization

There are no published strategies for the structural modification or derivatization of this compound. Research on creating analogues or derivatives of this compound to explore structure-activity relationships has not been reported.

Analytical Methodologies for Zygophyloside P Research and Characterization

Chromatographic Techniques for Quantification and Purity Assessment (e.g., LC-MS)

Chromatographic techniques are fundamental in the initial isolation and subsequent purity assessment of Zygophyloside P from its natural source, the bark of Zygophyllum fabago L. nih.gov. The process typically begins with the preparation of a methanolic extract from the plant material. This crude extract then undergoes fractionation using various chromatographic methods to separate the complex mixture of phytochemicals.

For the isolation of triterpenoid (B12794562) saponins (B1172615) like this compound, a common strategy involves column chromatography. This is often followed by more refined techniques such as preparative High-Performance Liquid Chromatography (HPLC) on reversed-phase columns (e.g., C-18) to achieve a high degree of purification nih.gov.

Once isolated, assessing the purity and quantifying this compound is crucial. High-Performance Liquid Chromatography coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the method of choice. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it provides both retention time data for quantification and mass-to-charge ratio information for identity confirmation. While specific LC-MS parameters for the routine quantification of this compound are not extensively detailed in the primary literature, the general approach for analyzing similar saponins involves meticulous method development to optimize mobile phase composition, flow rate, and column temperature to achieve adequate separation and peak resolution.

Table 1: Overview of Chromatographic Techniques in this compound Research

| Technique | Application | Purpose |

| Column Chromatography | Isolation | Initial separation of this compound from crude plant extracts. |

| Preparative HPLC | Purification | High-resolution purification of the isolated compound. |

| Analytical HPLC-DAD | Quantification & Purity | To determine the concentration and assess the purity of this compound samples. |

| LC-MS | Identification & Quantification | To confirm the molecular weight and provide quantitative data. |

Spectroscopic Methods for Identification and Characterization

Spectroscopic methods are indispensable for the definitive identification and detailed structural elucidation of this compound. Following its isolation and purification, a suite of spectroscopic analyses is employed to determine its complex chemical structure.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique used to determine the molecular weight of this compound. The mass spectrum provides crucial information about the elemental composition and helps in confirming the molecular formula nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the intricate three-dimensional structure of natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized.

¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C-NMR (Carbon NMR): Reveals the number and types of carbon atoms present, distinguishing between methyl, methylene, methine, and quaternary carbons.

2D-NMR Experiments: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure. These experiments were instrumental in elucidating the structure of this compound as 3β-[(2-O-sulfo-β-D-xylopyranosyl)oxy]urs-12-ene-27,28-dioic acid 28-β-D-glucopyranoside nih.gov.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the presence of specific functional groups within the this compound molecule. Characteristic absorption bands in the IR spectrum can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and sulfate (B86663) (S=O) groups, which are key features of its structure nih.gov.

Table 2: Key Spectroscopic Data for this compound Characterization

| Spectroscopic Method | Information Obtained | Reference |

| ESI-MS | Molecular weight and formula confirmation. | nih.gov |

| ¹H-NMR | Proton chemical shifts and coupling constants. | nih.gov |

| ¹³C-NMR | Carbon chemical shifts and types of carbon atoms. | nih.gov |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between atoms for complete structure elucidation. | nih.gov |

| IR Spectroscopy | Identification of functional groups (e.g., -OH, C=O, S=O). | nih.gov |

Future Research Trajectories and Academic Significance

Unexplored Bioactivities and Detailed Mechanism Elucidation of Zygophyloside P

The diverse biological activities attributed to triterpenoid (B12794562) saponins (B1172615) as a class suggest a fertile ground for the investigation of this compound. Many saponins exhibit potent antimicrobial, antifungal, antiviral, immunomodulatory, and cytotoxic properties. innovareacademics.inmdpi.com Future research should, therefore, systematically screen this compound for a wide range of bioactivities. Given that extracts from Zygophyllum species have shown antimicrobial and anticancer effects, it is plausible that this compound contributes to these activities. nih.gov

A crucial avenue of investigation will be the elucidation of its precise mechanisms of action. For many saponins, their effects are predicated on their ability to interact with and disrupt cell membranes. innovareacademics.in This can lead to pore formation and increased membrane permeability, which may explain potential antimicrobial or cytotoxic effects. iomcworld.com

Furthermore, the immunomodulatory potential of this compound warrants detailed exploration. Other triterpenoid saponins are known to act as adjuvants, influencing the activity of immune cells such as T cells and dendritic cells. nih.gov The mechanism could involve the activation of specific signaling pathways, such as those leading to the production of pro-inflammatory or anti-inflammatory cytokines. nih.gov Investigating these interactions at a molecular level will be critical to understanding the full therapeutic scope of this compound.

Potential for Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a holistic understanding of this compound, its study should be integrated with systems biology and multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for dissecting the biosynthesis of natural products and their roles within the source organism. frontiersin.orgnih.govmaxapress.com

By applying these techniques to Zygophyllum species that produce this compound, such as Zygophyllum fabago and Zygophyllum coccineum, researchers can identify the complete biosynthetic pathway of the compound. florajournal.comnih.gov Transcriptomic analysis, for instance, can reveal the genes that are co-expressed during the production of this compound, pointing to the enzymes involved in its synthesis. maxapress.com Metabolomic profiling can provide a snapshot of the metabolic state of the plant and how the production of this compound is regulated in response to environmental or developmental cues. researchgate.net

This integrated approach will not only illuminate the intricate biochemistry of this compound but also open avenues for its biotechnological production. By identifying and transferring the relevant biosynthetic genes into microbial hosts, it may be possible to develop sustainable and scalable methods for producing this and other valuable saponins. frontiersin.orgnih.gov

Advanced In Vitro and In Silico Modeling for Predicting Pharmacological Profiles

Advanced in vitro and in silico models offer a rapid and cost-effective means to predict the pharmacological profile of this compound and guide further experimental work. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be employed to predict a wide spectrum of biological activities. eco-vector.commdpi.com These computational approaches can screen this compound against various protein targets to identify potential mechanisms of action and predict its absorption, distribution, metabolism, and excretion (ADME) properties. eco-vector.com

For example, docking studies could explore the interaction of this compound with key enzymes or receptors implicated in diseases like cancer or inflammatory disorders. In silico predictions have been successfully used to identify potential hepatoprotective, anti-inflammatory, and antitumor effects for other triterpenoid saponins. eco-vector.com

These computational predictions can then be validated using a suite of advanced in vitro models. Beyond standard cell line assays, these could include 3D organoid cultures or microfluidic "organ-on-a-chip" systems that more accurately mimic human physiology. In vitro membrane models can be used to study the compound's interaction with cell membranes in detail. mdpi.com This synergistic use of in silico and in vitro modeling will accelerate the discovery process, allowing for a more focused and efficient investigation of the most promising therapeutic applications of this compound. dntb.gov.uafrontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.